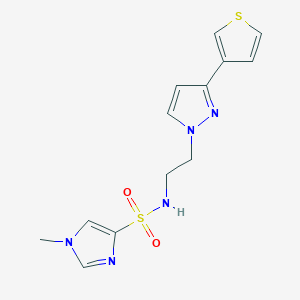

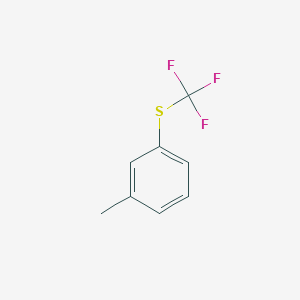

![molecular formula C11H19NO4 B2390627 (2E)-4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-enoic acid CAS No. 181645-94-3](/img/structure/B2390627.png)

(2E)-4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-enoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2E)-4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-enoic acid, also known as t-Boc-MPA, is a versatile synthetic acid that has been used in a variety of scientific research applications. It is a colorless, viscous liquid that is highly soluble in most organic solvents. This acid has a wide range of uses in organic synthesis, biochemistry, and pharmacology.

Applications De Recherche Scientifique

Diastereoselective Synthesis of Unsaturated Amino Acids

A synthesis approach has been developed for δ,γ-unsaturated amino acids. Utilizing (R)-tert-butanesulfinamide, glyoxylic acid, and allylboronic acid pinacol ester, researchers achieved the synthesis of (R)-2-((R)-tert-butanesulfinamido)pent-4-enoic acid with high diastereoselectivity. This method showcases the potential of using tert-butoxycarbonyl amino acids in the diastereoselective synthesis of biologically relevant compounds (Sugiyama, Imai, & Ishii, 2013).

Synthesis of β-Amino Acid Derivatives

Lithium (α-methylbenzyl)allylamide has been used for the asymmetric synthesis of unsaturated β-amino acid derivatives, like (3R)-(E)-3-(N-tert-butoxy-carbonyl)aminohex-4-enoate. This process involves a highly stereoselective conjugate addition, showcasing the compound's role in the stereoselective synthesis of amino acid derivatives (Davies, Fenwick, & Ichihara, 1997).

Stereoselective Synthesis of Fluorinated Amino Acids

Stereoselective alkylation methods have been developed for synthesizing γ-fluorinated α-amino acids. For instance, diastereoselective alkylation was performed in the presence of LDA at low temperatures to produce compounds like (+)-(S)-2-amino-4-fluorobutanoic acid. This highlights the compound's utility in the synthesis of fluorinated amino acids, which are valuable in medicinal chemistry (Laue, Kröger, Wegelius, & Haufe, 2000).

C-Alkylation in Peptide Synthesis

The compound has been used in the C-alkylation of peptides containing aminomalonate and (amino)(cyano)acetate residues. This process involves the alkylation of peptides with acidic backbone-bound CH groups under mildly basic conditions, demonstrating its potential in peptide synthesis and modification (Matt & Seebach, 1998).

Synthesis of Lipophilic Amino Acids

N-Boc-protected amino acids substituted with a mesityl group have been synthesized, showcasing the compound's role in the synthesis of lipophilic amino acids. This process involves asymmetric epoxidation or aminohydroxylation as the source of chirality. The synthesis pathway underscores the compound's versatility in the creation of structurally complex and lipophilic amino acids (Medina et al., 2000).

Propriétés

IUPAC Name |

(E)-4-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-11(4,5)7-6-8(13)14/h6-7H,1-5H3,(H,12,15)(H,13,14)/b7-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSLNQRXQTDSQHQ-VOTSOKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC(C)(C)/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-enoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

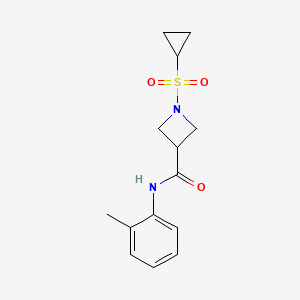

![4-butoxy-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2390549.png)

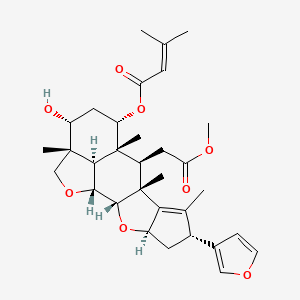

![5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2390552.png)

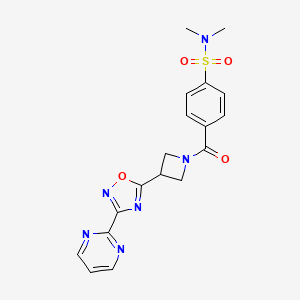

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-phenylbutanamide](/img/structure/B2390554.png)

![6-Chloro-3-[3-(2,3-dimethoxy-phenyl)-acryloyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B2390556.png)

![4-chloro-1-ethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2390561.png)

![2-Chloro-N-[2-(1,3-thiazol-2-yl)butan-2-yl]acetamide](/img/structure/B2390563.png)

![4-[(E)-3-phenylprop-2-enyl]-N-propylpiperazine-1-carboxamide](/img/structure/B2390566.png)